

# discovery and first synthesis of 5-Bromo-1,2,3-triazine

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## Compound of Interest

Compound Name: 5-Bromo-1,2,3-triazine

Cat. No.: B172147

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An In-depth Technical Guide on the Discovery and First Synthesis of **5-Bromo-1,2,3-triazine**

## Introduction

**5-Bromo-1,2,3-triazine** is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-deficient triazine ring and the presence of a bromine atom at the C5 position, make it a versatile building block for the synthesis of more complex nitrogen-containing heterocycles.<sup>[1]</sup> This compound serves as a key intermediate in various transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted triazines and other heterocyclic systems like pyridines and pyrimidines.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its discovery, first synthesis, physicochemical properties, and detailed experimental protocols.

## Physicochemical Properties of 5-Bromo-1,2,3-triazine

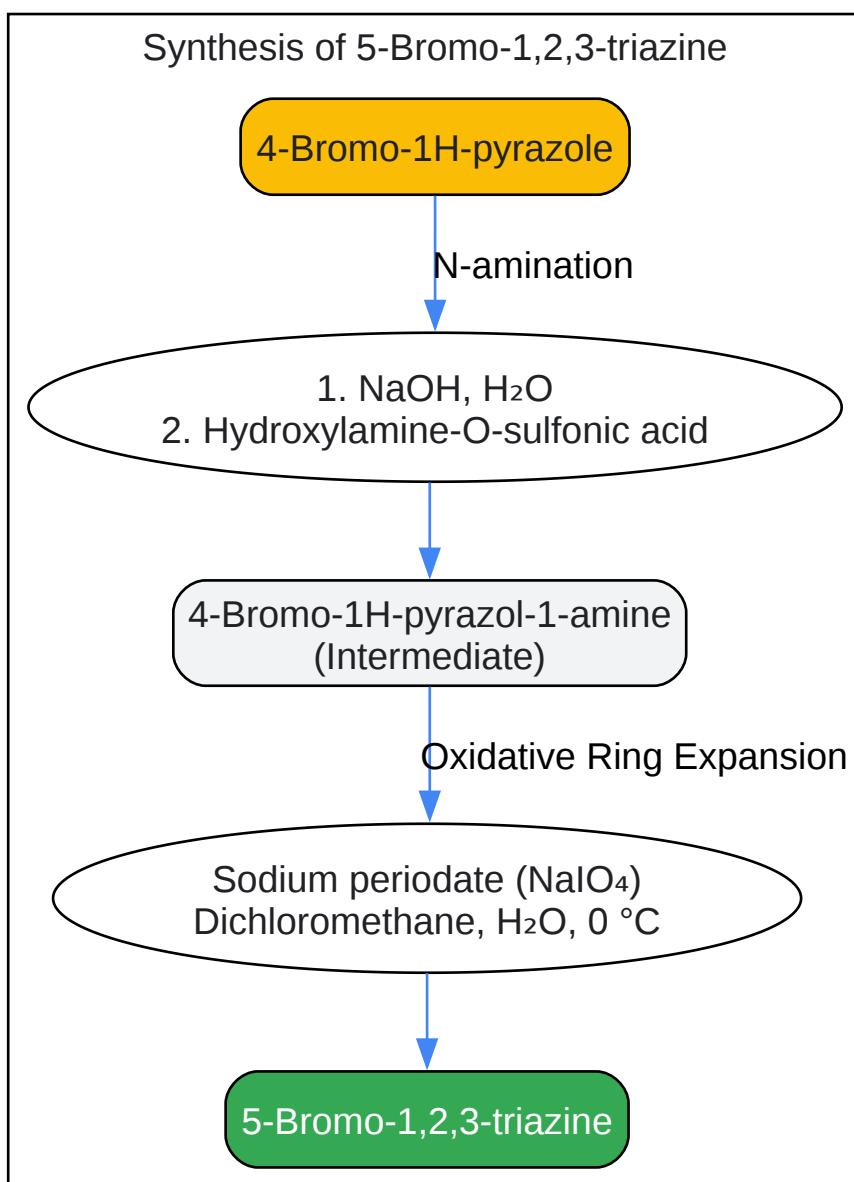
The fundamental physicochemical properties of **5-Bromo-1,2,3-triazine** are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic protocols.

Property	Value
CAS Number	114078-88-5 <a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>3</sub> H <sub>2</sub> BrN <sub>3</sub> <a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	159.97 g/mol <a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Light Brown to Brown Powder or Crystals <a href="#">[5]</a>
Boiling Point	242.5 °C at 760 mmHg <a href="#">[1]</a>
Flash Point	100.5 °C <a href="#">[1]</a>
Decomposition Temp.	112 °C <a href="#">[1]</a>
Storage	-20°C, stored under inert gas <a href="#">[5]</a>

## Discovery and First Synthesis

The synthesis for **5-bromo-1,2,3-triazine** was notably developed by the research group of Boger.[\[2\]](#) The established method involves a two-step process starting from the readily available 4-bromo-1H-pyrazole.[\[6\]](#)[\[7\]](#) The synthesis pathway consists of an initial N-amination of the pyrazole, followed by an oxidative ring expansion to form the 1,2,3-triazine ring. This approach provides a reliable and efficient route to the target compound.[\[6\]](#)

The overall synthetic transformation is depicted below:



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Synthetic pathway for **5-Bromo-1,2,3-triazine**.

## Experimental Protocols

The following section details the experimental procedures for the synthesis of **5-Bromo-1,2,3-triazine**, adapted from published methods.[\[6\]](#)[\[7\]](#)

### Step 1: Synthesis of 4-Bromo-1H-pyrazol-1-amine

- In a suitable reaction vessel, dissolve 4-bromo-1H-pyrazole (1.0 equiv) in an aqueous solution of sodium hydroxide (3.7 N).
- To this solution, add hydroxylamine-O-sulfonic acid (3.0 equiv) in portions. It is critical to maintain the internal temperature of the reaction mixture below 60 °C during the addition, using an ice/water bath as needed.
- After the addition is complete, stir the mixture for an additional 30-60 minutes, ensuring the temperature does not exceed 60 °C.<sup>[7]</sup>
- The reaction mixture is then extracted with dichloromethane (DCM).
- The combined organic layers are washed twice with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 4-bromo-1H-pyrazol-1-amine. This intermediate is typically used in the next step without further purification.<sup>[6]</sup>

## Step 2: Synthesis of 5-Bromo-1,2,3-triazine

- Prepare a biphasic mixture of dichloromethane and water in a reaction flask and cool it to 0 °C with vigorous stirring.<sup>[6]</sup>
- Add sodium periodate (NaIO<sub>4</sub>) in batches to the cooled solution containing the crude 4-bromo-1H-pyrazol-1-amine from the previous step.<sup>[6]</sup>
- Continue stirring the reaction mixture at 0 °C for approximately 12 hours.<sup>[6]</sup>
- Upon completion of the reaction (monitored by TLC), allow the mixture to warm to room temperature and separate the layers.
- Extract the aqueous phase multiple times with dichloromethane.
- Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.<sup>[6]</sup>
- After filtration, concentrate the filtrate to obtain the crude product.

- Purify the crude solid by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1) to afford **5-bromo-1,2,3-triazine** as a white to light brown solid.[6] A two-step overall yield of approximately 73.5% has been reported for this procedure.[6]

## Reactivity and Synthetic Applications

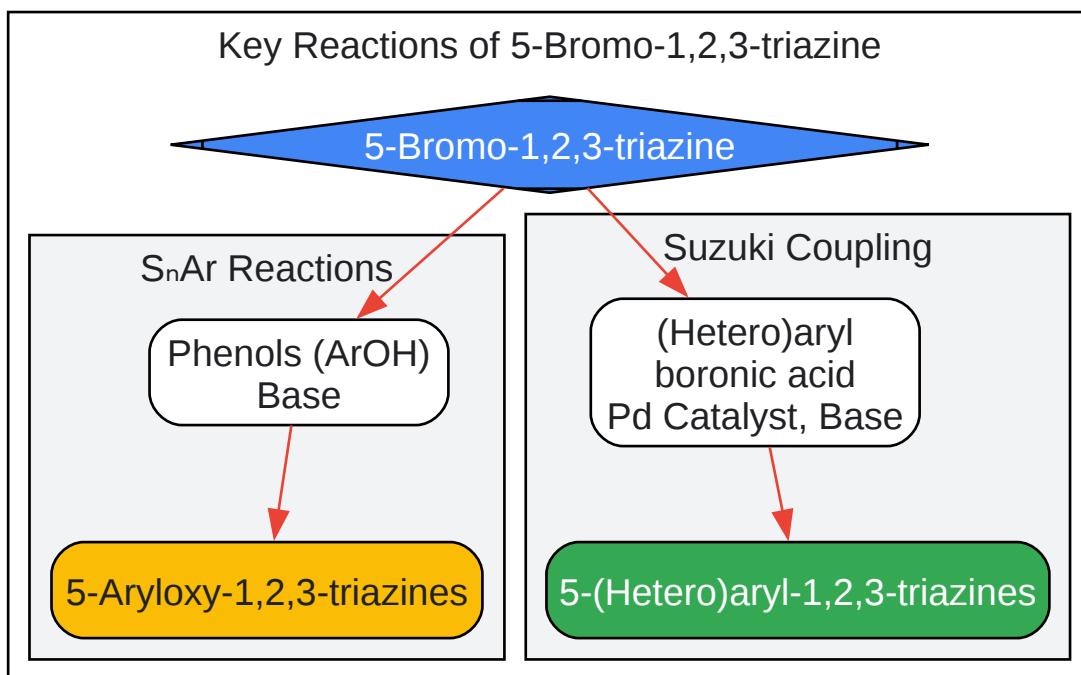
**5-Bromo-1,2,3-triazine** is a valuable precursor for a variety of 5-substituted 1,2,3-triazine derivatives. Its reactivity is dominated by the electron-deficient nature of the triazine ring, which activates the C5 position for substitution reactions.

### Nucleophilic Aromatic Substitution (SNAr)

The compound readily undergoes SNAr reactions with various nucleophiles. Notably, its reaction with phenols was the first reported SNAr transformation for the 1,2,3-triazine ring system, yielding 5-aryloxy-1,2,3-triazines.[1][8] This C5-selective substitution occurs in a concerted fashion.[8][9] Other nucleophiles, such as amines, can also be used to synthesize 5-amino-1,2,3-triazine derivatives.[1]

### Palladium-Catalyzed Cross-Coupling

The bromo substituent at the C5 position makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1] This method allows for the efficient synthesis of 5-(hetero)aryl-1,2,3-triazines by coupling with a wide range of (hetero)aryl boronic acids, with reported yields as high as 97%.[2][3]



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Primary reaction pathways of **5-Bromo-1,2,3-triazine**.

## Spectroscopic Data

Characterization of **5-Bromo-1,2,3-triazine** and its derivatives is typically performed using standard spectroscopic methods. While detailed spectra for the parent compound are found in specialized databases, the following table provides an example of the characterization data for a representative derivative, 5-(4-Fluorophenyl)-1,2,3-triazine, synthesized via Suzuki coupling.

### Spectroscopic Data for 5-(4-Fluorophenyl)-1,2,3-triazine[7]

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )

$^{13}\text{C}\{\text{H}\}$  NMR (101 MHz,  $\text{CDCl}_3$ )

$^{19}\text{F}\{\text{H}\}$  NMR (377 MHz,  $\text{CDCl}_3$ )

HRMS (EI) m/z

IR (neat)

## Conclusion

**5-Bromo-1,2,3-triazine** is a pivotal synthetic intermediate, the access to which has been secured through an efficient synthesis from 4-bromopyrazole. Its well-defined reactivity in SNAr and palladium-catalyzed cross-coupling reactions allows for extensive functionalization at the C5 position. This versatility makes it an invaluable tool for researchers and drug development professionals in the construction of diverse heterocyclic scaffolds with potential biological activities. The detailed protocols and reactivity profile provided in this guide serve as a foundational resource for its application in modern organic synthesis.

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